REACTION_CXSMILES
|
[C:1]([O:9]C)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]([O:14][CH3:15])(=[O:13])[CH3:12].CO.C(OC)(=O)CC(C)=O>>[C:1]([CH2:12][C:11]([O:14][CH3:15])=[O:13])(=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
Na
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
272.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
74.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Na
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1-L flask fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
was immersed in a water bath to control temperature (i.e., to provide heat and to cool if need be)
|
Type
|
CUSTOM
|
Details
|
the reaction)
|
Type
|
CUSTOM
|
Details
|
The flask was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
was maintained under a positive nitrogen pressure
|
Type
|
CUSTOM
|
Details
|
throughout the reaction
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
ADDITION
|
Details
|
containing 130 ml of concentrated hydrochloric acid and 200 g
|
Type
|
CUSTOM
|
Details
|
the lower aqueous phase removed
|
Type
|
CUSTOM
|
Details
|
(In this step the Na in the Na methyl benzoyl acetate reacts with the HC1
|
Type
|
CUSTOM
|
Details
|
is removed as NaCl
|
Type
|
WASH
|
Details
|
) The residual material was then washed with water, 2×100 mls, saturated NaHCO3 solution, 2×100 mls
|
Type
|
CUSTOM
|
Details
|
(Byproduct methanol leaves with the water in the water washes)
|
Type
|
CUSTOM
|
Details
|
The residual yellow organic phase was then transferred to a distilling flask
|
Type
|
CUSTOM
|
Details
|
was collected at 37°-42° C. at 0.5 mm Hg
|
Name
|
Methyl Benzoylacetate
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |